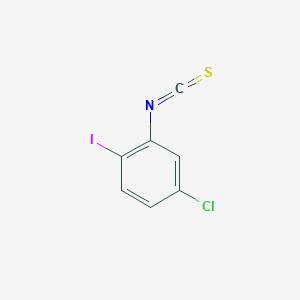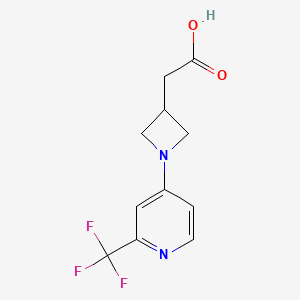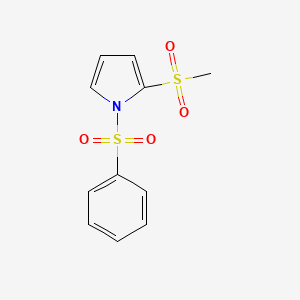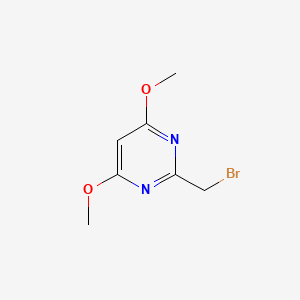
2-(Bromomethyl)-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4,6-dimethoxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of bromomethyl and methoxy groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyrimidine typically involves the bromination of 4,6-dimethoxypyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyrimidine ring to form the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Solvents like acetone, dichloromethane, or acetonitrile are commonly used in these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 2-(formyl)-4,6-dimethoxypyrimidine or 2-(carboxy)-4,6-dimethoxypyrimidine.
Reduction: Formation of 2-methyl-4,6-dimethoxypyrimidine.
Scientific Research Applications
2-(Bromomethyl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyrimidine depends on its specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function or activity of the target molecule. The methoxy groups on the pyrimidine ring can also influence the compound’s reactivity and binding affinity by altering its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl derivative used in polymer chemistry and material science.
Uniqueness
2-(Bromomethyl)-4,6-dimethoxypyrimidine is unique due to the presence of both bromomethyl and methoxy groups on the pyrimidine ring This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate for the synthesis of diverse chemical entities
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(bromomethyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3 |
InChI Key |
PFGOXXGZTQUATH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


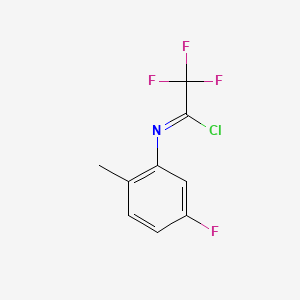

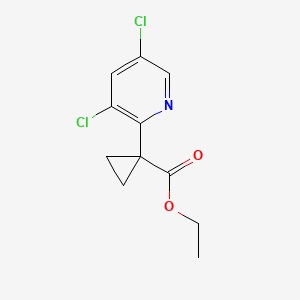


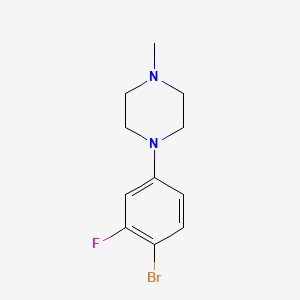
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
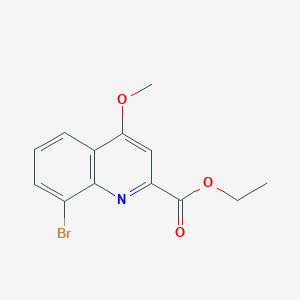
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
